

Spectroscopic and Chromatographic Analysis of Fmoc-Cit-PAB-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fmoc-Cit-PAB-OH	
Cat. No.:	B2926746	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cit-PAB-OH is a crucial linker molecule in the development of antibody-drug conjugates (ADCs). It incorporates the dipeptide motif Valine-Citrulline, which is recognized and cleaved by the lysosomal enzyme Cathepsin B, a key feature for the targeted release of cytotoxic payloads within cancer cells. The para-aminobenzyl alcohol (PAB-OH) component acts as a self-immolative spacer, ensuring the efficient release of the unmodified drug upon cleavage of the peptide bond. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis. This guide provides an in-depth overview of the spectroscopic and chromatographic data for **Fmoc-Cit-PAB-OH** and related compounds, along with detailed experimental protocols.

Physicochemical Properties

Property	- Value	Reference
Chemical Formula	C28H30N4O5	[1]
Molecular Weight	502.57 g/mol	[1]
CAS Number	870487-04-0	[1]
Appearance	White to off-white solid	
Purity	>97.0% (HPLC)	



Spectroscopic Data

While a complete, published spectroscopic dataset for **Fmoc-Cit-PAB-OH** is not readily available, the following tables present expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of its constituent parts and highly analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for **Fmoc-Cit-PAB-OH**, inferred from data for p-aminobenzyl alcohol and Fmoc-Val-Cit-PAB-PNP.

Table 1: Predicted ¹H NMR Spectral Data for Fmoc-Cit-PAB-OH



Chemical Shift (ppm)	Multiplicity	Assignment	Reference
~7.80	d	2H, Fmoc	Inferred from related structures
~7.65	d	2H, Fmoc	Inferred from related structures
~7.40	t	2H, Fmoc	Inferred from related structures
~7.30	t	2H, Fmoc	Inferred from related structures
~7.50	d	2H, PAB aromatic	_
~7.20	d	2H, PAB aromatic	
~5.40	br s	1H, Citrulline NH	Inferred from related structures
~4.50	S	2H, PAB-CH₂OH	
~4.40	m	1H, Fmoc-CH	Inferred from related structures
~4.20	t	2H, Fmoc-CH₂	Inferred from related structures
~4.10	m	1H, Citrulline α-CH	Inferred from related structures
~3.10	m	2H, Citrulline δ-CH ₂	Inferred from related structures
~1.80-1.50	m	4H, Citrulline β,y-CH2	Inferred from related structures

Table 2: Predicted ¹³C NMR Spectral Data for **Fmoc-Cit-PAB-OH**



Chemical Shift (ppm)	Assignment Reference	
~172.0	Citrulline C=O	Inferred from related structures
~156.5	Fmoc C=O	Inferred from related structures
~156.0	Citrulline ureido C=O	Inferred from related structures
~144.0	2C, Fmoc aromatic	Inferred from related structures
~141.5	2C, Fmoc aromatic	Inferred from related structures
~137.0	PAB aromatic	
~128.0	2C, Fmoc aromatic	Inferred from related structures
~127.5	2C, Fmoc aromatic	Inferred from related structures
~127.0	2C, PAB aromatic	
~125.5	2C, Fmoc aromatic	Inferred from related structures
~120.0	2C, Fmoc aromatic	Inferred from related structures
~119.0	2C, PAB aromatic	
~67.0	Fmoc-CH ₂	Inferred from related structures
~64.5	PAB-CH ₂ OH	
~54.0	Citrulline α-CH	Inferred from related structures
~47.5	Fmoc-CH	Inferred from related structures
~40.0	Citrulline δ-CH ₂	Inferred from related structures
~30.0	Citrulline β-CH2	Inferred from related structures
~27.0	Citrulline γ-CH2	Inferred from related structures

Mass Spectrometry (MS)

Mass spectrometry data for the closely related compound, Fmoc-Val-Cit-PAB, confirms the expected molecular weight and provides insight into the fragmentation pattern.

Table 3: Mass Spectrometry Data for Fmoc-Val-Cit-PAB



m/z (Observed)	m/z (Calculated)	Ion Species	Reference
602.3	601.29	[M+H] ⁺	

Expected Fragmentation: In positive ion mode Electrospray Ionization (ESI), fragmentation is expected to occur at the amide bonds and the Fmoc group. Key fragments would likely include the loss of the Fmoc group (m/z 222.1) and cleavage of the peptide backbone.

Experimental Protocols

The following are detailed methodologies for the synthesis and analysis of **Fmoc-Cit-PAB-OH** and related compounds, based on established literature procedures.

Synthesis of Fmoc-Val-Cit-PAB

- Reaction Setup: A solution of p-aminobenzyl alcohol (8.05 mmol) in dichloromethane (19 mL) and methanol (7.6 mL) is prepared at room temperature.
- Activation: N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ, 8.05 mmol) is added to the solution.
- Coupling: After stirring for 5 minutes, Fmoc-Val-Cit-OH (4.03 mmol) is added in one portion.
- Reaction: The resulting solution is stirred for 18 hours at room temperature.
- Workup: Volatiles are removed in vacuo. The residue is triturated with ether (20 mL) and washed sequentially with ether (20 mL), ethyl acetate (20 mL), and ether (20 mL) to yield the product as a light yellowish solid.

NMR Spectroscopy

- Sample Preparation: Samples are dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.
- Instrumentation: NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
- ¹H NMR: Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak.



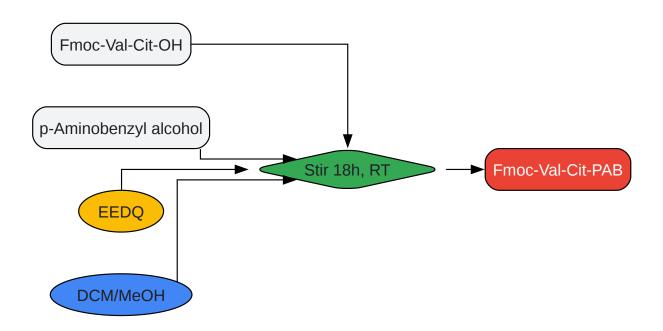
• ¹³C NMR: Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak.

Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of acetonitrile and water, often with a small amount of formic acid to promote ionization.
- Instrumentation: Analysis is performed on a mass spectrometer equipped with an electrospray ionization source.
- Analysis Mode: Data is typically acquired in positive ion mode.
- Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Logical Relationships and Workflows

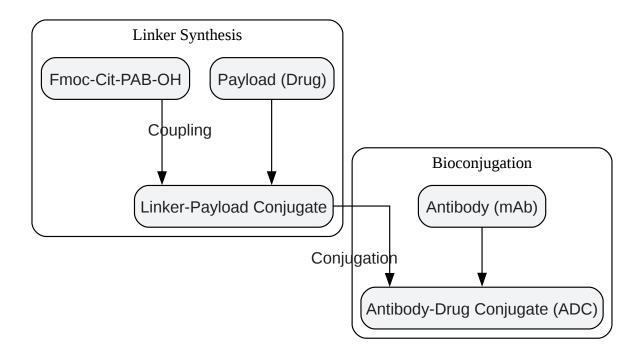
The following diagrams illustrate the synthesis workflow and the role of **Fmoc-Cit-PAB-OH** in the construction of an Antibody-Drug Conjugate.



Click to download full resolution via product page



Caption: Synthesis of Fmoc-Val-Cit-PAB.



Click to download full resolution via product page

Caption: ADC Assembly Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Fmoc-Cit-PAB-OH, 870487-04-0 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [Spectroscopic and Chromatographic Analysis of Fmoc-Cit-PAB-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2926746#spectroscopic-data-for-fmoc-cit-pab-ohnmr-mass-spec]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com